

The Physicochemical Landscape of 4-Chloromethcathinone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clephedrone

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Abstract

4-Chloromethcathinone (4-CMC), also known as **clephedrone**, is a synthetic stimulant of the cathinone class. As a novel psychoactive substance (NPS), a comprehensive understanding of its physicochemical properties is paramount for the forensic, clinical, and pharmaceutical research communities. This technical guide provides a detailed overview of the core physicochemical characteristics of 4-CMC, including its molecular structure, melting point, boiling point, solubility, and acidity constant (pKa). Furthermore, this document outlines detailed experimental protocols for the determination of these properties, presents its mechanism of action through its interaction with monoamine transporters, and provides a typical workflow for its forensic analysis. All quantitative data is summarized for clarity, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this compound.

Physicochemical Properties

The fundamental physicochemical properties of 4-chloromethcathinone are crucial for its identification, handling, and understanding its behavior in biological systems. A summary of these properties is presented in the tables below. It is important to note that while some of these values have been experimentally determined, others are predicted through *in silico* methods and should be interpreted with this in mind.

Table 1: General and Physical Properties of 4-Chloromethcathinone

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ ClNO	[1]
Molar Mass	197.66 g/mol	[1]
Appearance	White or off-white powder/crystals	[2]
Melting Point	198 °C	[3][4]
Boiling Point	302.8 ± 22.0 °C (Predicted)	[1][3]
pKa	7.12 ± 0.10 (Predicted)	[1]
logP	~8 (Predicted in the context of hERG inhibition)	[5]

Table 2: Solubility of 4-Chloromethcathinone

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	10 mg/mL	[3]
Dimethylformamide (DMF)	5 mg/mL	[3]
Ethanol	5 mg/mL	[3]
Phosphate-Buffered Saline (PBS) pH 7.2 (Hydrochloride Salt)	5 mg/mL	[3]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 4-chloromethcathinone. These protocols are based on standard laboratory practices for organic compounds and can be adapted for the specific analysis of 4-CMC.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 4-chloromethcathinone transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation:
 - Ensure the 4-CMC sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
 - Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
 - Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
 - The packed sample should be approximately 2-3 mm in height.
- Measurement:
 - Place the capillary tube containing the sample into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/min) can be performed to get an estimated range.
 - For an accurate measurement, start heating at a rate of approximately 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

- Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- Record the temperature at which the first droplet of liquid is observed (the onset of melting).
- Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).
- The melting point is reported as the range between the onset and clear point temperatures.

Aqueous Solubility as a Function of pH

Objective: To determine the solubility of 4-chloromethcathinone in aqueous solutions at different pH values. As a weak base, its solubility is expected to be higher at lower pH.

Apparatus:

- Shake-flask apparatus or orbital shaker with temperature control
- pH meter
- Analytical balance
- Centrifuge
- HPLC-UV or LC-MS/MS for quantification
- Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
- Vials with screw caps

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of 4-CMC to a series of vials, each containing a buffer solution of a specific pH. The excess solid should be clearly visible.

- Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- Sample Processing:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant.
 - Centrifuge the aliquot to remove any remaining suspended solid particles.
- Quantification:
 - Accurately dilute the clear supernatant with a suitable solvent (e.g., the mobile phase for chromatography).
 - Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of 4-CMC.
 - Construct a calibration curve using standard solutions of known 4-CMC concentrations to quantify the solubility.
- Data Analysis:
 - Plot the determined solubility (in mg/mL or mol/L) as a function of pH.

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated form of 4-chloromethcathinone.

Apparatus:

- Potentiometer with a pH electrode
- Burette

- Magnetic stirrer and stir bar
- Beaker or titration vessel
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
- Deionized water

Procedure:

- Sample Preparation:
 - Accurately weigh a known amount of 4-CMC and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).
- Titration:
 - Place the 4-CMC solution in the titration vessel and begin stirring.
 - Immerse the calibrated pH electrode into the solution.
 - If titrating the protonated form, slowly add the standardized sodium hydroxide solution from the burette in small increments.
 - After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
 - Continue the titration until the pH has passed the equivalence point (a sharp change in pH will be observed).
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).

- The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

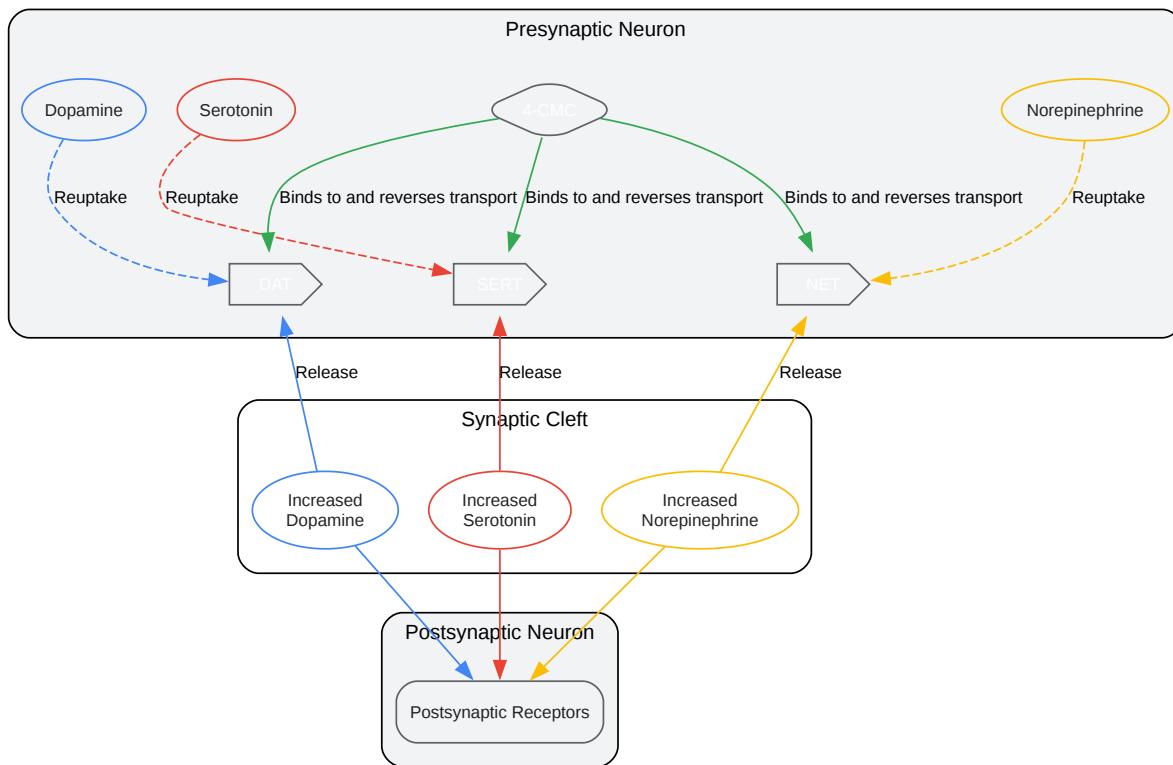
Mechanism of Action and Signaling Pathway

4-Chloromethcathinone exerts its stimulant effects by interacting with monoamine transporters in the central nervous system.^[2] It acts as a substrate for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.^[2]

Table 3: Interaction of 4-Chloromethcathinone with Monoamine Transporters

Transporter	IC ₅₀ (nM)	Source(s)
Dopamine Transporter (DAT)	208	[3]
Serotonin Transporter (SERT)	670	[3]
Norepinephrine Transporter (NET)	75.5	[3]

The following diagram illustrates the proposed signaling pathway for 4-chloromethcathinone.



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Caption: Signaling pathway of 4-chloromethcathinone at the monoamine transporters.

Synthesis and Forensic Analysis Workflow

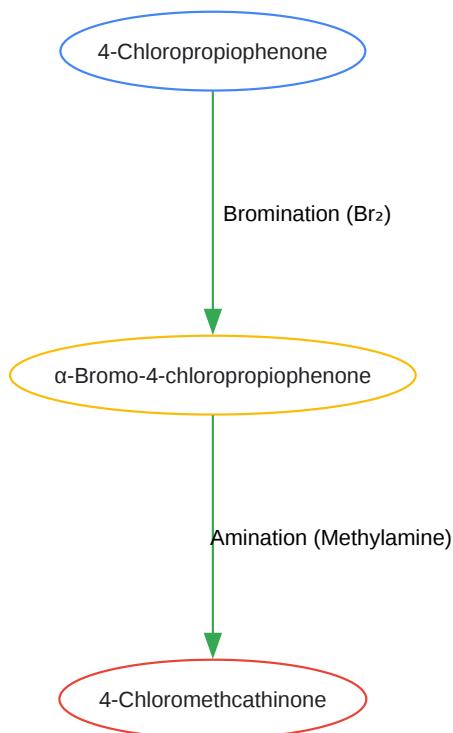
The synthesis of 4-chloromethcathinone typically follows a route common for many substituted cathinones, starting from a corresponding propiophenone. The subsequent analysis in a forensic setting involves a multi-step process to ensure accurate identification.

Synthesis of 4-Chloromethcathinone

A common synthetic route to 4-chloromethcathinone involves a two-step process starting from 4-chloropropiophenone.

- α -Bromination: 4-Chloropropiophenone is reacted with bromine (Br_2) in a suitable solvent, often with an acid catalyst, to produce α -bromo-4-chloropropiophenone.

- Amination: The resulting α -bromo ketone is then reacted with methylamine (CH_3NH_2) to yield 4-chloromethcathinone. The reaction is typically followed by an acid-base workup to isolate the product as a free base or a salt (e.g., hydrochloride).

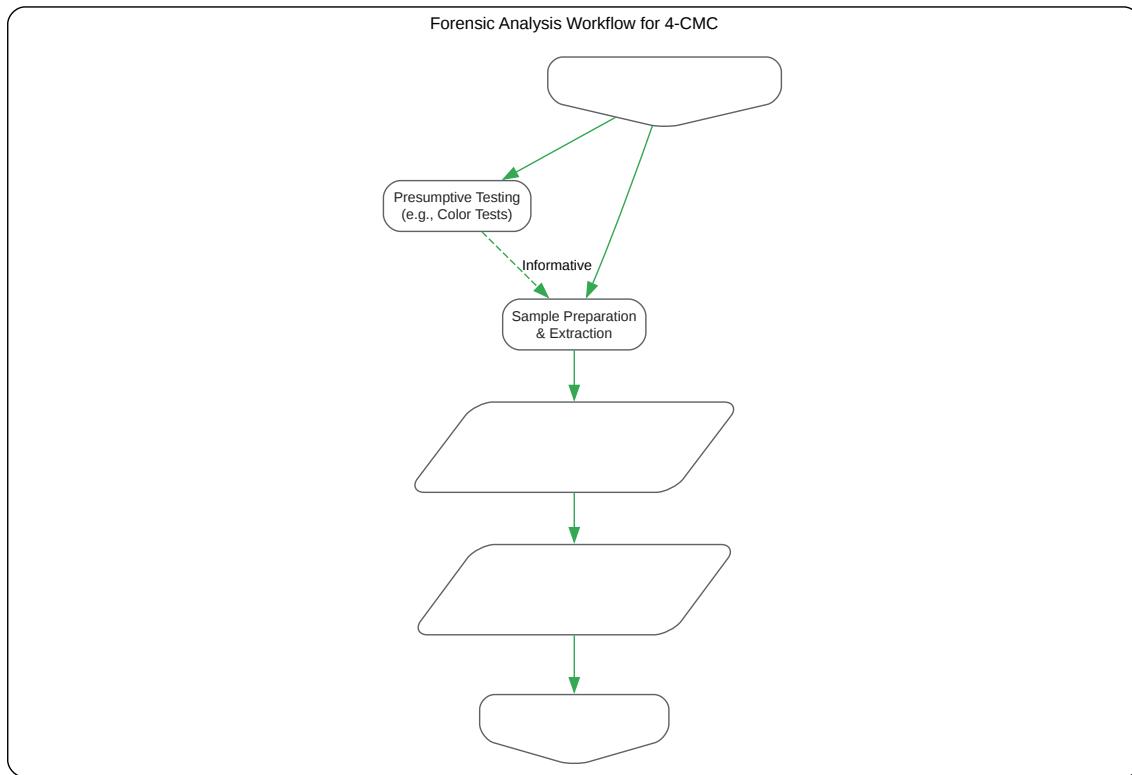


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Caption: General synthesis route for 4-chloromethcathinone.

Forensic Analysis Workflow

The identification of 4-chloromethcathinone in seized materials or biological samples follows a systematic workflow to ensure accurate and defensible results.



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Caption: A typical workflow for the forensic analysis of 4-chloromethcathinone.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 4-chloromethcathinone, supported by detailed experimental protocols and visualizations of its mechanism of action and analytical workflow. The presented data, compiled from various scientific sources, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for the ongoing efforts to identify, understand, and mitigate the potential risks associated with this and other emerging novel psychoactive substances. Future experimental work should focus on validating the predicted values, such as the boiling point and pKa, and on expanding the solubility profile of 4-CMC in various aqueous and organic media.

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References

- 1. 4-Chloromethcathinone, 4-CMC, Clephedrone [chembk.com]
- 2. ecddrepository.org [ecddrepository.org]
- 3. 4-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 4. Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [The Physicochemical Landscape of 4-Chloromethcathinone: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10765662#physicochemical-properties-of-4-chloromethcathinone>]

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